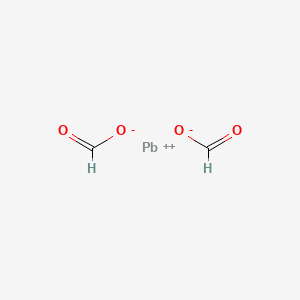
甲酸铅
描述
Lead diformate, also known as lead(II) formate, is a chemical compound with the formula Pb(HCOO)₂. It consists of lead cations (Pb²⁺) and formate anions (HCOO⁻). This white crystalline solid is utilized in various industrial processes, including the production of lead-based chemicals and as a precursor in the synthesis of other lead compounds . Due to the toxicity of lead, proper handling and disposal procedures are essential to prevent environmental contamination and health hazards .
科学研究应用
Lead diformate has several applications in scientific research:
作用机制
Target of Action
Lead diformate, like other lead compounds, primarily targets the nervous system . It can replace other cations in living organisms, disrupting many biological processes .
Mode of Action
Lead diformate interacts with its targets primarily by mimicking calcium ions . It can enter cells through various mechanisms, including ion channels, transporters, and receptors . Once inside the cell, lead can interfere with various cellular functions and signaling pathways, leading to cellular dysfunction and damage .
Biochemical Pathways
Lead ions enter the interior of microbial cells mainly through two pathways :
These interactions can disrupt normal biochemical pathways, particularly those involving calcium signaling .
Pharmacokinetics
The pharmacokinetics of lead diformate, like other lead compounds, involves absorption, distribution, metabolism, and excretion (ADME). Lead can be absorbed through ingestion or inhalation, and it is distributed throughout the body, with particular accumulation in the bones Lead is primarily excreted through the kidneys .
Result of Action
The molecular and cellular effects of lead diformate’s action are significant. At the cellular level, lead can interfere with mitochondrial function and oxidative stress, leading to cell death and inflammation . Neurologically, lead exposure can result in structural and functional changes in the brain, leading to cognitive and behavioral deficits .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of lead diformate. For instance, the presence of other heavy metals, pH levels, and temperature can affect the solubility and bioavailability of lead . Additionally, anthropogenic activities such as industrial emissions and vehicle exhausts can increase lead levels in the environment, thereby enhancing exposure .
生化分析
Biochemical Properties
Lead diformate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with proteolytic enzymes such as trypsin, cathepsin, and pronase, affecting their activities . These interactions can lead to alterations in protein metabolism and amino acid levels within cells. Additionally, lead diformate can bind to metal-binding proteins, influencing their function and stability .
Cellular Effects
Lead diformate exerts various effects on different types of cells and cellular processes. It has been shown to impact cytokine production and gene expression in peripheral blood mononuclear cells . Specifically, lead diformate activates the secretion of chemokines such as IL-8 and proinflammatory cytokines like IL-6 and TNF-α . These changes can affect cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cellular functions and responses.
Molecular Mechanism
The molecular mechanism of action of lead diformate involves its interactions with biomolecules at the molecular level. Lead diformate can bind to and inhibit calcium channels, leading to altered calcium homeostasis and impaired cellular signaling . This disruption can affect various cellular processes, including enzyme activity, gene expression, and apoptosis. Additionally, lead diformate can induce oxidative stress, further contributing to its toxic effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lead diformate can change over time. Studies have shown that lead diformate can be absorbed and distributed within the body, with its concentration in blood and tissues varying over time . The stability and degradation of lead diformate can influence its long-term effects on cellular function. For instance, prolonged exposure to lead diformate can lead to persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of lead diformate vary with different dosages in animal models. At lower doses, lead diformate may cause mild alterations in cellular functions, while higher doses can lead to severe toxic effects . In animal studies, high doses of lead diformate have been associated with neurological disturbances, gastrointestinal upset, and hematologic abnormalities . These findings highlight the importance of understanding the dosage-dependent effects of lead diformate to assess its safety and potential risks.
Metabolic Pathways
Lead diformate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It has been shown to affect the expression of cellular metabolic enzymes and protein kinase activity . These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of lead diformate within cells and tissues are critical for understanding its biological effects. Lead diformate is absorbed into the bloodstream and distributed to various tissues, including bones, liver, kidneys, and brain . The distribution is influenced by factors such as blood flow, tissue binding, and cellular uptake mechanisms. Understanding these factors can provide insights into the localization and accumulation of lead diformate within the body.
Subcellular Localization
Lead diformate exhibits specific subcellular localization, which can affect its activity and function. Studies have shown that lead diformate predominantly accumulates in the nucleus of cells, particularly within the nuclear membranes . This localization can influence nuclear functions, including gene expression and DNA repair processes. Additionally, lead diformate can be found in the cytoplasm, where it interacts with various cellular components and organelles .
准备方法
Synthetic Routes and Reaction Conditions: Lead diformate can be synthesized through several methods. One common approach involves the reaction of lead(II) oxide (PbO) with formic acid (HCOOH). The reaction proceeds as follows: [ \text{PbO} + 2 \text{HCOOH} \rightarrow \text{Pb(HCOO)}_2 + \text{H}_2\text{O} ]
Another method involves the reaction of lead(II) acetate with formic acid: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{HCOOH} \rightarrow \text{Pb(HCOO)}_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods: Lead diformate can also be produced from compounds in spent lead-acid batteries through a simple and low-cost method. This involves the conversion of lead compounds in the batteries into lead diformate, which can then be used as an additive in the negative electrode of new batteries .
化学反应分析
Types of Reactions: Lead diformate undergoes various chemical reactions, including:
Oxidation: Lead diformate can be oxidized to form lead(II) oxide and carbon dioxide.
Reduction: It can be reduced to elemental lead under certain conditions.
Substitution: Lead diformate can participate in substitution reactions where the formate anions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents can be used.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be employed.
Substitution: Various acids or salts can be used to introduce different anions.
Major Products Formed:
Oxidation: Lead(II) oxide (PbO) and carbon dioxide (CO₂).
Reduction: Elemental lead (Pb).
Substitution: Lead salts with different anions, depending on the reagents used.
相似化合物的比较
Lead(II) acetate: Pb(CH₃COO)₂
Lead(II) nitrate: Pb(NO₃)₂
Lead(II) chloride: PbCl₂
Comparison:
Lead(II) acetate: Similar to lead diformate, lead(II) acetate is used in the synthesis of other lead compounds and in various industrial processes. lead(II) acetate is more soluble in water compared to lead diformate.
Lead(II) nitrate: This compound is highly soluble in water and is commonly used in the production of other lead compounds and in analytical chemistry. Lead diformate, on the other hand, has limited solubility in water.
Lead(II) chloride: Lead(II) chloride is less soluble in water compared to lead(II) nitrate but more soluble than lead diformate. It is used in the production of lead-based pigments and in the synthesis of other lead compounds.
Lead diformate is unique in its specific applications in catalysis and as an additive in lead-acid batteries, which distinguishes it from other lead compounds .
属性
IUPAC Name |
lead(2+);diformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Pb/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVSCHRFRACEIO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Lead formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, lead salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007056839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2061145 | |
| Record name | Formic acid, lead(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811-54-1, 7056-83-9 | |
| Record name | Lead formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, lead salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007056839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, lead(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, lead(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead diformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Formic acid, lead salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJP65YMF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


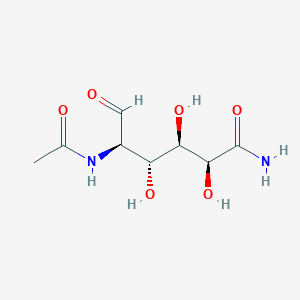


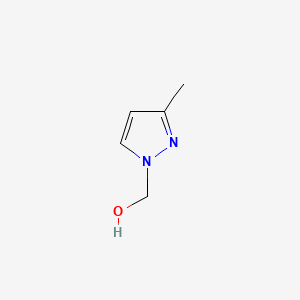
![methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1213094.png)

![2-[3-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-2-yl)butyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1213097.png)
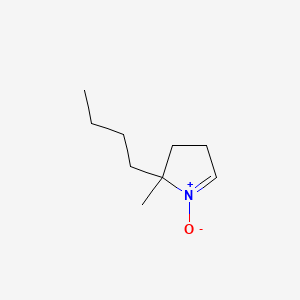

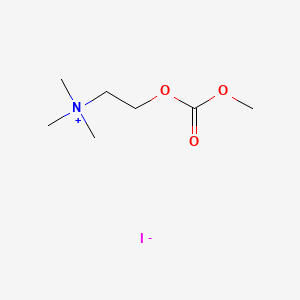
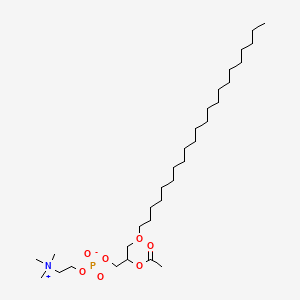

![3-(13-chloro-9-methyl-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1213106.png)

